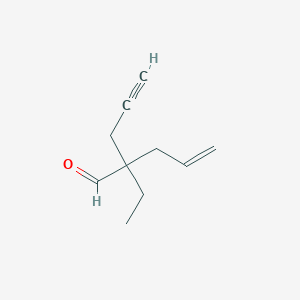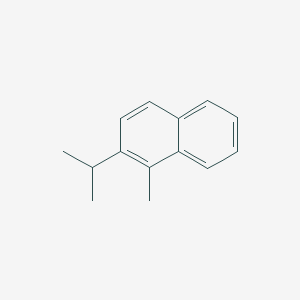
Naphthalene, 1-methyl-2-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1-methyl-2-(1-methylethyl)-, also known as 2-isopropyl-1-methylnaphthalene, is an organic compound with the molecular formula C₁₄H₁₆ and a molecular weight of 184.2768 g/mol . This compound is a derivative of naphthalene, characterized by the presence of a methyl group and an isopropyl group attached to the naphthalene ring system.
Preparation Methods
The synthesis of naphthalene, 1-methyl-2-(1-methylethyl)- can be achieved through various synthetic routes. One common method involves the alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include a temperature range of 0-50°C and a reaction time of several hours . Industrial production methods may involve similar alkylation processes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Naphthalene, 1-methyl-2-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic ring positions.
Scientific Research Applications
Naphthalene, 1-methyl-2-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a model compound in studies of aromatic substitution reactions.
Biology: This compound is utilized in studies of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving aromatic hydrocarbons.
Medicine: Research into its potential therapeutic applications includes studies on its effects on cellular processes and its use as a scaffold for drug development.
Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of naphthalene, 1-methyl-2-(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its role in enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Naphthalene, 1-methyl-2-(1-methylethyl)- can be compared with other similar compounds, such as:
Naphthalene, 2-(1-methylethyl)-: This compound has a similar structure but with the isopropyl group attached at a different position on the naphthalene ring.
Naphthalene, 1,2,3,4-tetrahydro-5-methyl-: This compound is a partially hydrogenated derivative of naphthalene with a methyl group attached at the 5-position.
These comparisons highlight the unique structural features and reactivity of naphthalene, 1-methyl-2-(1-methylethyl)-, which can influence its chemical behavior and applications.
Properties
CAS No. |
61994-26-1 |
|---|---|
Molecular Formula |
C14H16 |
Molecular Weight |
184.28 g/mol |
IUPAC Name |
1-methyl-2-propan-2-ylnaphthalene |
InChI |
InChI=1S/C14H16/c1-10(2)13-9-8-12-6-4-5-7-14(12)11(13)3/h4-10H,1-3H3 |
InChI Key |
GTKHTBAAZHJSNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=CC=CC=C12)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


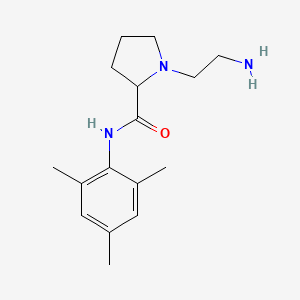
![3-[(4-Methoxyphenyl)(phenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14545500.png)
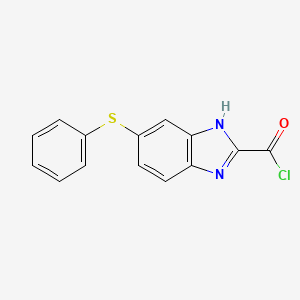
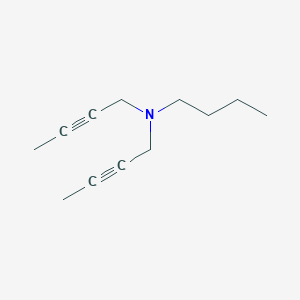
![4-Chloro-N-{2-[2-(morpholin-4-yl)ethanesulfinyl]phenyl}benzamide](/img/structure/B14545531.png)
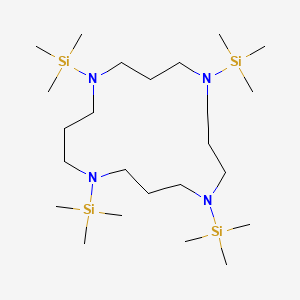
![Propanedinitrile, [2-(3-oxo-3-phenylpropyl)cyclohexylidene]-](/img/structure/B14545542.png)
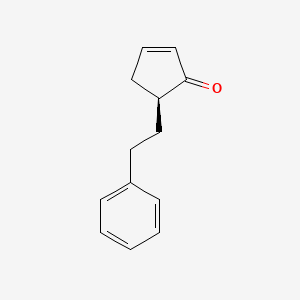
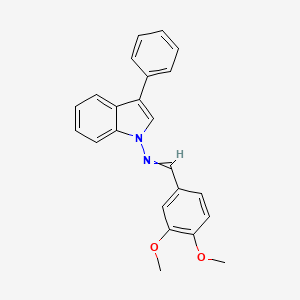
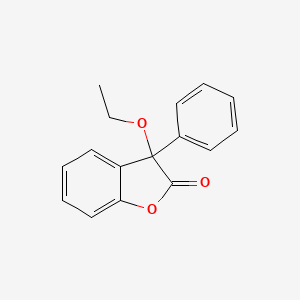
![7,8-Dimethoxy-1,2-dimethyl-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B14545569.png)
![Acetamide, N-(3-phenylbenzo[b]thien-2-yl)-](/img/structure/B14545580.png)
![(Z)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]-N-phenylbut-2-enamide](/img/structure/B14545587.png)
